molecular formula C10H11ClN2 B13064862 7-chloro-3-propyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1493855-78-9

7-chloro-3-propyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13064862
CAS No.: 1493855-78-9
M. Wt: 194.66 g/mol
InChI Key: AISDPRIFSSIUNB-UHFFFAOYSA-N
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Description

7-Chloro-3-propyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a chlorine atom at the 7th position and a propyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3-propyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-propylpyridine with a chlorinating agent to introduce the chlorine atom at the 7th position. The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process often includes steps such as halogenation, cyclization, and purification through recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-propyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound with different functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-chloro-3-propyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    7-Chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the propyl group at the 3rd position.

    3-Propyl-1H-pyrrolo[2,3-c]pyridine: Lacks the chlorine atom at the 7th position.

    7-Chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine: Has a methyl group instead of a propyl group at the 3rd position.

Uniqueness: 7-Chloro-3-propyl-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of both the chlorine atom at the 7th position and the propyl group at the 3rd position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1493855-78-9

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

7-chloro-3-propyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C10H11ClN2/c1-2-3-7-6-13-9-8(7)4-5-12-10(9)11/h4-6,13H,2-3H2,1H3

InChI Key

AISDPRIFSSIUNB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CNC2=C1C=CN=C2Cl

Origin of Product

United States

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